4-{(E)-[2-(7-chloroquinolin-4-yl)hydrazinylidene]methyl}-2-methoxyphenol
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Overview
Description
4-{(E)-[2-(7-chloroquinolin-4-yl)hydrazinylidene]methyl}-2-methoxyphenol is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
The synthesis of 4-{(E)-[2-(7-chloroquinolin-4-yl)hydrazinylidene]methyl}-2-methoxyphenol involves several steps. One common method is the nucleophilic substitution reaction of 4,7-dichloroquinoline with hydrazine derivatives . The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The resulting intermediate is then treated with 2-methoxyphenol under acidic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
4-{(E)-[2-(7-chloroquinolin-4-yl)hydrazinylidene]methyl}-2-methoxyphenol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(7-chloroquinolin-4-yl)hydrazinylidene]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . For its anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4-{(E)-[2-(7-chloroquinolin-4-yl)hydrazinylidene]methyl}-2-methoxyphenol can be compared with other quinoline derivatives, such as chloroquine and hydroxychloroquine. While all these compounds share a common quinoline core, they differ in their substituents and, consequently, their biological activities . For example, chloroquine and hydroxychloroquine are well-known antimalarial drugs, but they also have immunomodulatory properties that make them useful in the treatment of autoimmune diseases . In contrast, this compound has shown more pronounced anticancer activity in preliminary studies .
Similar compounds include:
- Chloroquine
- Hydroxychloroquine
- 7-chloro-4-aminoquinoline derivatives
Properties
IUPAC Name |
4-[(E)-[(7-chloroquinolin-4-yl)hydrazinylidene]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-17-8-11(2-5-16(17)22)10-20-21-14-6-7-19-15-9-12(18)3-4-13(14)15/h2-10,22H,1H3,(H,19,21)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHZBLUWFREWQV-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=C3C=CC(=CC3=NC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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